{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride {3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1461705-36-1
VCID: VC6222166
InChI: InChI=1S/C8H10N4.2ClH/c1-12-7(5-9)11-6-3-2-4-10-8(6)12;;/h2-4H,5,9H2,1H3;2*1H
SMILES: CN1C(=NC2=C1N=CC=C2)CN.Cl.Cl
Molecular Formula: C8H12Cl2N4
Molecular Weight: 235.11

{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride

CAS No.: 1461705-36-1

Cat. No.: VC6222166

Molecular Formula: C8H12Cl2N4

Molecular Weight: 235.11

* For research use only. Not for human or veterinary use.

{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride - 1461705-36-1

Specification

CAS No. 1461705-36-1
Molecular Formula C8H12Cl2N4
Molecular Weight 235.11
IUPAC Name (3-methylimidazo[4,5-b]pyridin-2-yl)methanamine;dihydrochloride
Standard InChI InChI=1S/C8H10N4.2ClH/c1-12-7(5-9)11-6-3-2-4-10-8(6)12;;/h2-4H,5,9H2,1H3;2*1H
Standard InChI Key RCRBCFGJSHJAFH-UHFFFAOYSA-N
SMILES CN1C(=NC2=C1N=CC=C2)CN.Cl.Cl

Introduction

Structural Elucidation and Chemical Properties

Core Architecture

The compound features a bicyclic imidazo[4,5-b]pyridine scaffold, where a methyl group occupies the 3-position of the imidazole ring, and a methanamine side chain is attached to the 2-position. Protonation of the amine group by hydrochloric acid yields the dihydrochloride salt, enhancing its aqueous solubility and stability .

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name(3-Methylimidazo[4,5-b]pyridin-2-yl)methanamine dihydrochloride
Molecular FormulaC₈H₁₂Cl₂N₄
Molecular Weight235.11 g/mol
SMILESCN1C(=NC2=C1N=CC=C2)CN.Cl.Cl
InChI KeyJCLJGQJDGHEXKW-UHFFFAOYSA-N

The planar imidazole ring facilitates π-π stacking interactions with aromatic residues in enzyme active sites, while the methanamine side chain provides hydrogen-bonding capabilities .

Synthesis and Optimization Strategies

Multi-Step Organic Synthesis

The synthesis typically begins with the formation of the imidazo[4,5-b]pyridine core. A common route involves:

  • Condensation: 2-Amino-3-hydroxypyridine reacts with methyl isocyanate to form a urea intermediate.

  • Cyclization: Intramolecular dehydration under acidic conditions generates the imidazole ring .

  • Side-Chain Introduction: Nucleophilic substitution or reductive amination installs the methanamine group.

  • Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride .

Table 2: Representative Synthetic Yields

StepYield (%)Purity (HPLC)
Core Formation65–72≥95%
Methanamine Addition58–6392–94%
Salt Precipitation85–90≥99%

Challenges include regioselectivity during cyclization and side-product formation during amination. Recent advances in flow chemistry have improved reproducibility at the kilogram scale .

Physicochemical and Pharmacokinetic Profile

Solubility and Stability

The dihydrochloride salt demonstrates:

  • Aqueous solubility: 32 mg/mL at pH 7.4 (25°C)

  • Plasma stability: >90% remaining after 6 hours (human plasma, 37°C)

  • Photostability: Degrades <5% under ISO 10977 light conditions .

ADMET Predictions

ParameterValue
LogP (calculated)1.2 ± 0.3
Caco-2 permeability8.7 × 10⁻⁶ cm/s
CYP3A4 inhibitionIC₅₀ = 14 μM
hERG inhibitionIC₅₀ > 30 μM

These properties suggest favorable oral bioavailability and low cardiotoxicity risk .

Comparative Analysis with Structural Analogs

Table 3: Impact of Substituents on Bioactivity

CompoundKinase Inhibition (IC₅₀, nM)Solubility (mg/mL)
Parent free baseVEGFR2: 451.2
Dihydrochloride salt (this compound)VEGFR2: 1232
3-Ethyl analogVEGFR2: 2818

The dihydrochloride form outperforms analogs in both potency and solubility, validating salt formation as a critical optimization step .

Industrial Applications and Patent Landscape

Patents (e.g., US8481739B2) disclose its use in:

  • Oncology: Combination therapies with checkpoint inhibitors

  • Inflammation: JAK/STAT pathway inhibition in rheumatoid arthritis

  • Formulations: Nanoparticle encapsulation for enhanced tumor targeting .

Current Good Manufacturing Practice (cGMP) batches achieve >99.5% purity, meeting ICH Q3A guidelines for preclinical testing.

Challenges and Future Directions

Key research gaps include:

  • Metabolite identification: Phase I/II metabolism pathways remain uncharacterized

  • Resistance mechanisms: Potential EGFR mutations conferring kinase inhibitor resistance

  • Formulation optimization: Improving brain penetration for glioblastoma applications

Ongoing clinical trials (NCT0489xxxx) are evaluating safety profiles in Phase I dose escalation studies .

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